3-(2,5-Dimethylphenyl)-1,2-oxazol-5-amine
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Overview
Description
3-(2,5-Dimethylphenyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a 2,5-dimethylphenyl group attached to the oxazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylbenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This reaction forms the corresponding oxime, which undergoes cyclization to yield the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylphenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Saturated heterocycles.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-(2,5-Dimethylphenyl)-1,2-oxazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylphenyl)-1,2-oxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dimethylphenyl)-1,2-oxazole-3-carbaldehyde
- 3-(2,5-Dimethylphenyl)-1,2-oxazole-3-carbonitrile
- 3-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid
Uniqueness
3-(2,5-Dimethylphenyl)-1,2-oxazol-5-amine is unique due to the presence of the amine group at the 5-position of the oxazole ring. This functional group can significantly influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar oxazole derivatives.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C11H12N2O/c1-7-3-4-8(2)9(5-7)10-6-11(12)14-13-10/h3-6H,12H2,1-2H3 |
InChI Key |
XMHYJUMRVSUPIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NOC(=C2)N |
Origin of Product |
United States |
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